molecular formula C20H20N4O6S B2905776 ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 899951-93-0

ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No.: B2905776
CAS No.: 899951-93-0
M. Wt: 444.46
InChI Key: RFPUMKGNLJRZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a structurally complex molecule featuring a benzoate ester core linked via an acetamido group to a 4-oxo-4H-pyran ring. The pyran ring is further substituted with a methylthio group attached to a 4-methyl-1,2,4-triazole moiety. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., ), and structural characterization may employ crystallographic tools like SHELXL .

Properties

IUPAC Name

ethyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-3-28-19(27)13-4-6-14(7-5-13)22-18(26)10-30-17-9-29-15(8-16(17)25)11-31-20-23-21-12-24(20)2/h4-9,12H,3,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPUMKGNLJRZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety, which is known to interact with various biological targets.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a4-methyl-4H-1,2,4-triazol-3-yl moiety have been found to interact with various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the 4-methyl-4H-1,2,4-triazol-3-yl moiety may influence these properties, but specific studies on this compound are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential interactions of the 4-methyl-4H-1,2,4-triazol-3-yl moiety with various biological targets, it’s plausible that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms, which is critical for its biological activity.
  • Pyranone derivative : This contributes to the compound's ability to interact with various biological targets.
  • Benzoate group : Enhances the lipophilicity and potentially improves bioavailability.

Antimicrobial Activity

Research has shown that compounds containing triazole and pyranone structures exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of triazoles demonstrate potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. This compound may exert cytotoxic effects through multiple pathways:

  • Induction of Apoptosis : Triazoles can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been shown to halt cell cycle progression, preventing tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Activity

A study evaluated various triazole derivatives for their antibacterial effects against E. coli. The results indicated that compounds similar to ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A16E. coli
Compound B32S. aureus
Ethyl 4-(...)8E. coli

Study 2: Anticancer Activity

In vitro studies demonstrated that triazole-containing compounds could inhibit the proliferation of cancer cell lines such as A431 and MCF7. The IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311020
MCF71525

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound shares structural similarities with derivatives reported in , such as I-6230 and I-6273 , which also possess ethyl benzoate backbones but differ in substituents and linkers (Table 1). Key distinctions include:

  • Heterocyclic moieties : The target compound’s pyran-triazole system contrasts with pyridazine (I-6230) or isoxazole (I-6273) rings in analogs. Pyran’s electron-rich oxygen may enhance hydrogen bonding compared to nitrogen-rich pyridazine.
  • Linkers: The acetamido group in the target compound provides rigidity and hydrogen-bonding capacity, whereas phenethylamino (I-6230) or phenethylthio (I-6373) linkers introduce flexibility and varied electronic effects.

Triazole-Containing Derivatives

Triazole rings are critical in compounds like triazamate () and methyl 3-((2-((5-((4-cyclohexylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)methyl)benzoate (). Comparisons reveal:

  • Substituents: The target’s 4-methyl group on the triazole contrasts with triazamate’s simpler thioacetate or ’s bulky cyclohexylphenoxy group.

Research Findings and Data

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Heterocycle Linker Type Biological Use Synthesis Yield Software Used
Target Compound Ethyl benzoate Pyran + Triazole Acetamido Not specified Not reported SHELXL
I-6230 () Ethyl benzoate Pyridazine Phenethylamino Not specified Not reported N/A
I-6273 () Ethyl benzoate Isoxazole Phenethylamino Not specified Not reported N/A
Triazamate () Thioacetate Triazole Thioether Pesticide Not reported N/A
Compound Ethyl benzoate Imidazo-pyrazol Cyano + SEM* Not specified 84% N/A

*SEM = (2-(trimethylsilyl)ethoxy)methyl

Key Observations:

  • Electronic Effects : The pyran ring’s oxygen atom may increase polarity compared to nitrogen-based heterocycles (e.g., pyridazine), affecting solubility and intermolecular interactions.
  • Lumping Strategy : Per , the target compound could be grouped with triazole-containing analogs due to shared structural motifs, but its pyran ring and acetamido linker may necessitate separate categorization for reactivity studies .

Q & A

Q. How can synthetic yield and purity of the compound be optimized during preparation?

Methodological Answer: To optimize yield, systematically vary reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates or THF for non-polar steps), and catalyst loading (e.g., 2–5 mol% PEPPSI-iPr for cross-coupling reactions) . Purification via column chromatography (e.g., silica gel with iHex/EtOAc + 5% NEt3) effectively removes byproducts, while HPLC monitoring ensures intermediate purity . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error by identifying critical variables like reaction time and stoichiometry .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, pyran ring protons at 6–8 ppm) and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • IR Spectroscopy : Identify key bonds (e.g., C=O stretch at ~1700 cm1^{-1}, S–C vibration at ~650 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity (>95% for biological assays) .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for triazole-containing analogs) .
  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How can reaction mechanisms involving the compound’s thioether and triazole groups be elucidated?

Methodological Answer:

  • Isotopic Labeling : Track sulfur migration using 34S^{34}S-labeled intermediates in nucleophilic substitution reactions .
  • Computational Studies : Apply DFT (Density Functional Theory) to model transition states (e.g., thioether oxidation pathways) .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., HDACs, COX-2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonding with catalytic residues) .
  • QSAR Modeling : Corolate substituent effects (e.g., methyl-triazole vs. fluorophenyl groups) with bioactivity data .

Q. How should contradictory data in biological activity profiles be resolved?

Methodological Answer:

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency .
  • Orthogonal Assays : Cross-validate using SPR (Surface Plasmon Resonance) for binding affinity and cell-based reporter systems .
  • Batch Analysis : Check compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Q. What structural modifications enhance the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • Salt Formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility (e.g., 2-(triazolylthio)acetic acid derivatives) .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the benzoate ester to enhance pharmacokinetics .
  • Prodrug Design : Convert the ethyl ester to a phosphate prodrug for targeted release in vivo .

Comparative Studies

Q. How does the compound’s bioactivity compare to structurally similar triazole-pyran hybrids?

Methodological Answer:

  • Analog Screening : Test derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) in parallel assays .
  • Meta-Analysis : Compile literature data on IC50_{50} values for antifungal/anticancer analogs (e.g., PubChem CID 1327298-96-3 vs. CID 1040682-90-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.